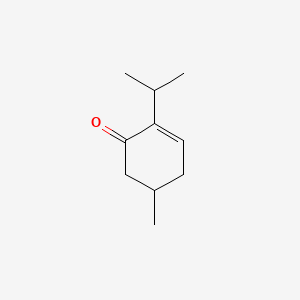

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-

Description

Properties

CAS No. |

5113-66-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

OAYBZGPDRAMDNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C(=O)C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Vinyl Ether Route (Industrial and Laboratory Scale)

One of the principal synthetic approaches to 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- involves the acid-catalyzed reaction of a precursor cyclohexenol derivative with vinyl ethers. This method is described in patent literature (WO2020057741A1) and involves:

- Starting Material: 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol, a known and commercially available natural product.

- Reaction: Acidic reaction with vinyl ethers (RO), where R can be various alkyl or cycloalkyl groups (linear or branched C1-C20 alkyl, cyclopentyl, or cyclohexyl radicals).

- Intermediate Formation: Formation of acetals which are then acid-catalyzed and thermally converted into vinyl ethers, leading to the desired cyclohexenone derivative.

- Advantages: This method uses endo-cyclic cyclohexenes, which are easier to access than complex exo-cyclohexenes, improving synthetic efficiency and scalability.

Distillation and Purification

- The crude reaction mixture is subjected to vacuum distillation with heating (e.g., 90 mbar at 160–175 °C) to remove low boilers.

- Further distillation under high vacuum (around 1 mbar) separates the product as cis/trans isomers, which can be separated by chromatographic methods such as Fischer canned column chromatography.

- Typical boiling points under vacuum for the target compound range around 70–110 °C.

Alternative Synthetic Route: Hydrazine-Acetic Acid Treatment

- A hydrazine monohydrate and acetic acid treatment of crude intermediates in methanol at low temperature (0–5 °C) followed by stirring and extraction yields cyclohexenol isomers.

- This step is useful for preparing intermediates or related derivatives that can be further converted into the target cyclohexenone compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, also known as p-Menth-4-en-3-one, is a cyclohexenone derivative with a molecular formula of and a molecular weight of 152.23 g/mol . This compound has been identified in Leonurus japonicus and Erucaria microcarpa .

Chemical Properties and Identifiers

- IUPAC Name : 5-methyl-2-propan-2-ylcyclohex-2-en-1-one

- InChI : InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3

- InChIKey : OAYBZGPDRAMDNF-UHFFFAOYSA-N

- SMILES : CC1CC=C(C(=O)C1)C(C)C

- CAS Registry Number : 5113-66-6

Potential Applications

While specific applications of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- are not detailed within the provided search results, the search results do provide some context clues regarding potential applications.

- Essential Oil Composition : 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl) (a related compound) has been found in essential oils with antileishmanial and antibacterial activity .

*It is important to note that the search results do not contain comprehensive data tables or well-documented case studies specifically for the applications of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. Further research and data may be needed to provide a complete overview of its applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to activate transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for sensing cold temperatures. This activation leads to a cooling sensation on the skin and mucous membranes. Additionally, the compound may interact with other receptors and ion channels, contributing to its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

2-Cyclohexen-1-one, 3-Methyl-6-(1-Methylethyl)- (CAS: Not specified)

- Key Differences : Positional isomer with methyl and isopropyl groups at positions 3 and 6, respectively.

- Biological Relevance: Found in rat urine as a metabolite of mint-derived ketones. Notably, its abundance correlates linearly with urinary LOX-1 levels, a biomarker for renal cancer .

- Applications: Potential diagnostic utility in renal cancer detection .

(5R)-2-Isopropyl-5-Methyl-2-Cyclohexen-1-one (CAS: 1753-40-8)

- Key Differences : Stereoisomer with (5R) configuration.

- Synthetic Use : Intermediate in chiral synthesis; distinct reactivity in asymmetric catalysis .

Functional Analogues

2-Cyclohexen-1-one, 2-Methyl-5-(1-Methylethenyl)- (CAS: 6485-40-1)

- Structure : Features a methyl and a methylethenyl group at positions 2 and 3.

- Molecular Weight : 150.22 g/mol (lighter due to unsaturated substituent) .

- Applications : Used in flavor and fragrance industries due to its α,β-unsaturated ketone reactivity .

1-[5-Methyl-2-(1-Methylethyl)-2-Cyclohexen-1-yl]Propan-1-one (CAS: 84559-96-6)

- Structure : Propane-1-one derivative of the target compound.

- Molecular Weight : 194.31 g/mol .

- Properties : Higher boiling point (263.2°C) due to increased molecular complexity .

Oxime Derivatives (e.g., CAS 31198-76-2)

- Structure : Oxime formation at the ketone group.

- Applications : Used in agrochemicals and pharmaceuticals for enhanced stability .

5-Methyl-2-(1-Methylethyl)Cyclohexyl-3-Oxo Butanoate (CAS: 1144-50-9)

- Structure: Ester derivative with a butanoate group.

- Applications: Potential use in polymer plasticizers or flavorants .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, also known as a derivative of cyclohexenone, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique cyclic structure and substituents that may confer various pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic effects.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to 2-Cyclohexen-1-one. For instance, essential oils with similar structures have shown significant antibacterial activity against various pathogens. A study demonstrated that compounds with a cyclohexene ring exhibited inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Cyclohexen-1-one derivative | Staphylococcus aureus | 50 μg/mL |

| 2-Cyclohexen-1-one derivative | Escherichia coli | 75 μg/mL |

| Essential oil from lemongrass | E. coli, S. aureus | 15 μg/mL |

Antioxidant Activity

The antioxidant potential of 2-Cyclohexen-1-one derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Research indicates that these compounds can effectively scavenge free radicals, contributing to their protective effects against oxidative stress .

Table 2: Antioxidant Activity Results

| Compound | Assay Type | IC50 (μg/mL) |

|---|---|---|

| 2-Cyclohexen-1-one derivative | DPPH | 30 |

| 2-Cyclohexen-1-one derivative | ABTS | 25 |

Cytotoxic Effects

Cytotoxicity studies have shown that 2-Cyclohexen-1-one derivatives can induce apoptosis in cancer cell lines. A notable study highlighted the compound's ability to disrupt mitochondrial function and promote cell death in human cancer cells .

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, human breast cancer cells treated with varying concentrations of the compound exhibited significant cell death at concentrations above 100 μM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, and how can purity be optimized?

Methodological Answer: Synthesis typically involves catalytic oxidation or isomerization of monoterpene precursors. For example, stereoselective oxidation of menthofuran derivatives using oxidizing agents like chromium-based catalysts under controlled temperatures (60–80°C) can yield the target compound . Purification involves fractional distillation or column chromatography with silica gel, followed by spectroscopic validation (GC-MS or NMR) to confirm purity. Contaminants such as residual solvents or isomers (e.g., carvone derivatives) must be monitored via retention time alignment in gas chromatography .

Q. How is the structural characterization of this compound performed, and what spectral data are critical?

Methodological Answer: Structural elucidation relies on:

- Mass Spectrometry (MS): Molecular ion peaks at m/z 152 (C10H16O) and fragmentation patterns (e.g., loss of isopropyl groups) .

- NMR: ¹H NMR signals for the cyclohexenone ring (δ 5.5–6.0 ppm for vinyl protons) and isopropyl substituents (δ 1.0–1.3 ppm for methyl groups) .

- IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

Cross-referencing with databases like NIST ensures accuracy in spectral assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may decompose to release carbon oxides or aldehydes under heat .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and flame-resistant lab coats .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

No specific workplace exposure limits exist, but ALARA (As Low As Reasonably Achievable) principles should guide usage .

Advanced Research Questions

Q. How can stereoisomeric impurities in the compound be resolved, and what analytical techniques are most effective?

Methodological Answer: Stereoisomers (e.g., cis vs. trans configurations) arise during synthesis due to the compound’s bicyclic structure. Resolution strategies include:

- Chiral Chromatography: Use of chiral stationary phases (e.g., β-cyclodextrin) in HPLC to separate enantiomers .

- Polarimetry: Compare optical rotation values with literature data (e.g., [α]D²⁵ = +22° for the R-isomer) .

- X-ray Crystallography: Definitive stereochemical assignment via crystal structure analysis, though this requires high-purity samples .

Q. What contradictions exist in thermal stability data, and how can they be addressed experimentally?

Methodological Answer: Discrepancies in decomposition temperatures (reported between 150–180°C) may stem from impurities or experimental conditions. To resolve:

- Thermogravimetric Analysis (TGA): Conduct under inert gas (N₂) to isolate decomposition pathways .

- DSC (Differential Scanning Calorimetry): Measure enthalpy changes during phase transitions, ensuring heating rates ≤5°C/min to avoid artifacts .

Contradictions in gas emission profiles (e.g., CO vs. NOx) require gas chromatography-mass spectrometry (GC-MS) headspace analysis during controlled pyrolysis .

Q. How does the compound interact with lipid bilayers or biological membranes in pharmacological studies?

Methodological Answer: As a monoterpenoid, it modulates membrane microviscosity. Experimental approaches include:

- Fluorescence Anisotropy: Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to quantify changes in membrane fluidity upon compound incorporation .

- Molecular Dynamics Simulations: Model interactions between the compound’s hydrophobic regions and lipid tails (e.g., DPPC bilayers) using software like GROMACS .

Dose-dependent effects (e.g., membrane disruption at >100 µM) should be validated via cytotoxicity assays (e.g., LDH release) .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic applications?

Methodological Answer:

- DFT (Density Functional Theory): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Docking: Simulate binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Experimental validation via kinetic studies (e.g., reaction rates with Grignard reagents) can confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.